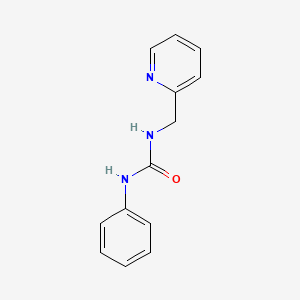

1-Phenyl-3-(pyridin-2-ylmethyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-(pyridin-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-13(16-11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h1-9H,10H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUGNBWVJHYAQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806398 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 1,3 Disubstituted Urea Derivatives Incorporating Phenyl and Pyridin 2 Ylmethyl Moieties

Established Synthetic Pathways for Urea (B33335) Core Formation

The formation of the urea linkage is central to the synthesis of 1-Phenyl-3-(pyridin-2-ylmethyl)urea. Several reliable methods exist, primarily involving the reaction of an amine with a carbonyl source. These pathways can be broadly categorized into those mediated by coupling agents like carbonyldiimidazole or phosgene (B1210022) derivatives, those proceeding through isocyanate intermediates, and those utilizing chloroformate-activated amines.

Carbonyldiimidazole or Phosgene/Triphosgene (B27547) Mediated Coupling Reactions

A prevalent method for synthesizing unsymmetrical ureas involves the use of coupling agents to activate a carbonyl group for subsequent reaction with amines. N,N'-Carbonyldiimidazole (CDI) is a safer and easier-to-handle alternative to the highly toxic phosgene gas. nih.govcommonorganicchemistry.com The reaction typically proceeds in a one-pot fashion. First, an amine, such as aniline (B41778), reacts with CDI to form a carbamoylimidazole intermediate. acs.orgthieme-connect.com This intermediate is then treated with a second amine, in this case, pyridin-2-ylmethanamine, to yield the desired 1,3-disubstituted urea. acs.org The order of amine addition is crucial to prevent the formation of symmetrical urea by-products. commonorganicchemistry.com

Triphosgene, a stable crystalline solid, serves as a convenient substitute for phosgene, as it decomposes in situ to generate phosgene. nih.govresearchgate.net The reaction mechanism is similar to that with phosgene, where one amine reacts to form a carbamoyl (B1232498) chloride intermediate, which then reacts with the second amine. nih.govnih.gov This method is highly efficient but requires careful handling due to the toxicity of the generated phosgene. commonorganicchemistry.comnih.gov

| Reagent | Intermediate | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Carbonyldiimidazole (CDI) | Carbamoylimidazole | Safer than phosgene, mild reaction conditions. commonorganicchemistry.combohrium.com | Can sometimes lead to symmetrical urea by-products if conditions are not controlled. acs.org |

| Phosgene/Triphosgene | Carbamoyl chloride | Highly reactive and efficient, leading to high yields. nih.govresearchgate.net | Phosgene is extremely toxic; triphosgene requires careful handling. commonorganicchemistry.comnih.gov |

Reactions Involving Isocyanate Intermediates

The reaction between an isocyanate and an amine is one of the most direct and widely used methods for preparing ureas. For the synthesis of this compound, two primary pathways utilizing isocyanate intermediates are available. The first involves the reaction of phenyl isocyanate with pyridin-2-ylmethanamine. evitachem.com This reaction is typically rapid and high-yielding.

Alternatively, the isocyanate functionality can be on the pyridine-containing fragment. In this approach, 2-(isocyanatomethyl)pyridine (B13611005) would be reacted with aniline. nih.govnih.gov Isocyanates themselves can be synthesized through various methods, including the Curtius, Hofmann, or Lossen rearrangements of corresponding carboxylic acid derivatives, or by treating amines with phosgene or its equivalents. organic-chemistry.org A notable method involves the Staudinger-aza-Wittig reaction, where an azide (B81097) reacts with a phosphine (B1218219) and carbon dioxide to generate the isocyanate in situ, offering a phosgene-free route. beilstein-journals.orgnih.gov

| Reactant 1 | Reactant 2 | General Reaction Conditions | Reference |

|---|---|---|---|

| Phenyl isocyanate | Pyridin-2-ylmethanamine | Typically performed in an aprotic solvent like dichloromethane (B109758) or THF at room temperature. | evitachem.com |

| Aniline | 2-(Isocyanatomethyl)pyridine | Similar conditions, often with an inert atmosphere to prevent side reactions with moisture. | nih.govnih.gov |

Coupling of Amines with Phenyl Chloroformate Intermediates

Another effective strategy for the synthesis of unsymmetrical ureas employs phenyl chloroformate as a coupling reagent. tandfonline.com This method involves a two-step, one-pot procedure. In the first step, an amine, for instance, aniline, is reacted with phenyl chloroformate in the presence of a base to form a phenyl carbamate (B1207046) intermediate. commonorganicchemistry.comgoogle.comcommonorganicchemistry.com This order of addition is important to minimize the formation of symmetrical urea byproducts. tandfonline.com

In the second step, the second amine, pyridin-2-ylmethanamine, is added to the reaction mixture. tandfonline.com The subsequent reaction, often requiring heating, leads to the displacement of the phenol (B47542) group and the formation of the desired 1,3-disubstituted urea. tandfonline.commdpi.com This method provides a practical alternative to using phosgene or isocyanates directly and has been successfully applied to large-scale synthesis. tandfonline.com

| Step | Reactants | Intermediate/Product | Typical Conditions |

|---|---|---|---|

| 1 | Aniline + Phenyl chloroformate | Phenyl N-phenylcarbamate | Aprotic solvent (e.g., THF), presence of a base (e.g., triethylamine), room temperature. tandfonline.comresearchgate.net |

| 2 | Phenyl N-phenylcarbamate + Pyridin-2-ylmethanamine | This compound | Addition of the second amine and heating to reflux. tandfonline.com |

Functionalization Strategies for Phenyl and Pyridin-2-ylmethyl Moieties

The ability to introduce a variety of substituents onto the phenyl and pyridin-2-ylmethyl rings is crucial for modulating the physicochemical and biological properties of the resulting urea derivatives. These modifications are typically achieved by using appropriately substituted starting materials.

Introduction of Substituents on the Phenyl Ring

A wide array of functionalities can be incorporated into the phenyl ring of the urea structure. This is most commonly achieved by starting with a substituted aniline. mdpi.comresearchgate.netgoogle.com The synthetic routes described in section 2.1 are generally tolerant of many functional groups on the aniline ring. For example, anilines bearing halogen, alkyl, or alkoxy groups can be used to generate the corresponding substituted this compound derivatives. nih.govnih.gov The choice of substituent can influence the electronic properties and conformation of the final molecule. nih.gov

| Substituted Aniline Example | Resulting Urea Derivative | Potential Influence of Substituent |

|---|---|---|

| 4-Fluoroaniline | 1-(4-Fluorophenyl)-3-(pyridin-2-ylmethyl)urea | Modifies electronic properties, potential for halogen bonding. |

| 4-Methylaniline (p-Toluidine) | 1-(4-Methylphenyl)-3-(pyridin-2-ylmethyl)urea | Increases lipophilicity. |

| 4-Methoxyaniline (p-Anisidine) | 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)urea | Acts as a hydrogen bond acceptor, alters electronic properties. |

| 4-Chloroaniline | 1-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea | Increases lipophilicity, potential for halogen bonding. mdpi.com |

| Substituted Pyridin-2-ylmethanamine Example | Resulting Urea Derivative | Potential Influence of Substituent |

|---|---|---|

| (4-Chloropyridin-2-yl)methanamine | 1-Phenyl-3-((4-chloropyridin-2-yl)methyl)urea | Alters basicity and electronic properties of the pyridine (B92270) ring. |

| (4-Methylpyridin-2-yl)methanamine | 1-Phenyl-3-((4-methylpyridin-2-yl)methyl)urea | Increases lipophilicity and steric bulk. |

| (4-Methoxypyridin-2-yl)methanamine | 1-Phenyl-3-((4-methoxypyridin-2-yl)methyl)urea | Modifies basicity and hydrogen bonding potential. |

Linker Modifications (e.g., thioether, oxygen bridge)

The core structure of this compound can be modified by introducing different linker groups between the aromatic/heterocyclic rings and the urea moiety. These modifications can influence the compound's conformational flexibility, solubility, and biological activity.

For instance, an oxygen bridge can be incorporated, as seen in derivatives like 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea. nih.govnih.gov In these structures, a pyridin-2-ylmethoxy group is attached to the phenyl ring. The synthesis of such compounds typically involves the prior preparation of an amine precursor containing the ether linkage, for example, 4-(pyridin-2-ylmethoxy)aniline, which is then reacted with a suitable aryl isocyanate. nih.gov

Similarly, a thioether linker can be introduced to create analogues such as 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea. nih.gov The synthesis of these compounds involves the preparation of a heterocyclic amine containing the thioether linkage, which is subsequently reacted with an isocyanate to form the urea derivative. nih.gov While not directly reported for this compound, these examples demonstrate the feasibility of incorporating thioether bridges into related urea structures.

| Linker Type | Example Precursor 1 | Example Precursor 2 | Resulting Derivative Class | Reference |

| Oxygen Bridge | 4-(Pyridin-2-ylmethoxy)aniline | Aryl isocyanate | 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]ureas | nih.govnih.gov |

| Thioether Bridge | 5-(Pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-amine | Phenyl isocyanate | 1-Phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)ureas | nih.gov |

Advanced Synthetic Techniques and Optimization (e.g., Microwave-Assisted Synthesis)

To enhance reaction rates, improve yields, and promote greener chemical processes, advanced synthetic techniques such as microwave-assisted synthesis have been applied to the production of urea derivatives. Microwave irradiation can significantly reduce reaction times compared to conventional heating methods.

The synthesis of both symmetrical and unsymmetrical disubstituted ureas has been successfully achieved under microwave conditions. orgsyn.org For example, the reaction of amines with isocyanates can be accelerated under microwave heating. A study on the cobalt carbonyl-mediated synthesis of ureas from primary amines demonstrated that the conversion to the corresponding ureas could be achieved in a matter of seconds with high-intensity microwave heating. Another approach involves the microwave-assisted reaction of amines with potassium cyanate, promoted by ammonium (B1175870) chloride, in water, offering an efficient and environmentally benign route to monosubstituted ureas, which are precursors to disubstituted analogues.

Spectroscopic and Chromatographic Methods for Compound Verification

The structural confirmation and purity assessment of this compound and its derivatives rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure. In the ¹H NMR spectrum of this compound, characteristic signals would be expected for the aromatic protons of the phenyl and pyridine rings, the methylene (B1212753) protons of the pyridin-2-ylmethyl group, and the N-H protons of the urea linkage. The chemical shifts and coupling patterns of these protons provide detailed information about their chemical environment. For instance, the protons on the pyridine ring often appear at distinct chemical shifts due to the influence of the nitrogen atom. youtube.com The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the urea group (typically in the range of 150-160 ppm) and the various aromatic and aliphatic carbons. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show a strong absorption band for the C=O stretching vibration of the urea carbonyl group, typically in the region of 1630-1680 cm⁻¹. N-H stretching vibrations would also be observable, usually as one or two bands in the 3200-3400 cm⁻¹ region.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition of the synthesized molecule. mdpi.com

Chromatographic methods , such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are employed to assess the purity of the compound and to monitor the progress of the reaction. HPLC is also a key analytical technique for the quantitative determination of phenylurea compounds. mdpi.com

| Analytical Method | Expected Observations for this compound | Reference |

| ¹H NMR | Signals for phenyl protons, pyridinyl protons, methylene protons, and urea N-H protons. | youtube.com |

| ¹³C NMR | Signal for urea carbonyl carbon, signals for aromatic and aliphatic carbons. | mdpi.com |

| IR Spectroscopy | Strong C=O stretch (urea), N-H stretch. | mdpi.com |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | mdpi.com |

| HPLC | A single major peak indicating the purity of the compound. | mdpi.com |

Biological Activity and Pharmacological Investigations of 1,3 Disubstituted Urea Derivatives Incorporating Phenyl and Pyridin 2 Ylmethyl Moieties

Antiproliferative and Anticancer Activities

The potential of these urea (B33335) derivatives as anticancer agents has been extensively studied. Their effectiveness is often evaluated by testing their ability to kill or inhibit the growth of various cancer cell lines.

In Vitro Cytotoxicity Assessments against Various Cancer Cell Lines

A number of studies have demonstrated the cytotoxic effects of 1-phenyl-3-(pyridin-2-ylmethyl)urea derivatives against a wide array of human cancer cell lines. For instance, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives showed significant antiproliferative effects against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. nih.gov Another study on pyridine-urea derivatives reported potent activity against the MCF-7 breast cancer cell line. nih.gov

Specifically, certain structural modifications have been shown to enhance cytotoxicity. For example, a derivative, 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u), demonstrated potent inhibitory activity against A549 and HCT-116 cells, with IC50 values of 2.39 ± 0.10 μM and 3.90 ± 0.33 μM, respectively. nih.gov In another study, a pyridine-urea derivative, compound 8e, was found to be highly active against MCF-7 cells with an IC50 of 0.22 μM after 48 hours of treatment. nih.gov

The table below summarizes the in vitro cytotoxicity of selected 1,3-disubstituted urea derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) | A549 (Lung) | 2.39 ± 0.10 | nih.gov |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) | HCT-116 (Colon) | 3.90 ± 0.33 | nih.gov |

| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 (48h) | nih.gov |

| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 (48h) | nih.gov |

| Pyridine-urea derivative 8b | Multiple | Mean Inhibition 43% | nih.gov |

| Pyridine-urea derivative 8e | Multiple | Mean Inhibition 49% | nih.gov |

Comparative Efficacy with Clinically Relevant Anticancer Agents

The effectiveness of these novel urea derivatives is often benchmarked against existing anticancer drugs. In several studies, these compounds have shown comparable or even superior activity to clinically used agents like Sorafenib and Doxorubicin.

For example, the compound 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) showed inhibitory activity comparable to Sorafenib against A549 and HCT-116 cell lines. nih.gov In the case of pyridine-urea derivatives, compound 8e was found to be 8.7 times more active than Doxorubicin and 20 times more active than Sorafenib against the MCF-7 cell line after 48 hours of treatment. nih.gov Furthermore, compound 8n displayed activity comparable to Doxorubicin and better than Sorafenib against the same cell line. nih.gov

The comparative efficacy of these derivatives is highlighted in the table below.

| Derivative | Cancer Cell Line | Comparator Drug | Comparative Efficacy | Reference |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) | A549, HCT-116 | Sorafenib | Comparable | nih.gov |

| Pyridine-urea derivative 8e | MCF-7 | Doxorubicin | 8.7 times more active | nih.gov |

| Pyridine-urea derivative 8e | MCF-7 | Sorafenib | 20 times more active | nih.gov |

| Pyridine-urea derivative 8n | MCF-7 | Doxorubicin | Comparable | nih.gov |

| Pyridine-urea derivative 8n | MCF-7 | Sorafenib | Better | nih.gov |

Enzyme Inhibition Studies

In addition to their direct cytotoxic effects, these urea derivatives have been investigated for their ability to inhibit specific enzymes that play crucial roles in cancer progression and other diseases.

Kinase Inhibition (e.g., BRAF, KDR)

Kinases are a major target in cancer therapy, and several 1,3-disubstituted urea derivatives have been identified as potent kinase inhibitors. The diaryl urea structure is a common feature in many kinase inhibitors. researchgate.net

A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed as potential BRAF inhibitors. nih.gov BRAF is a protein kinase that is often mutated in various cancers. Another study of pyridine-urea derivatives, compounds 8b and 8e, showed inhibitory activity against VEGFR-2, another important kinase involved in angiogenesis, with IC50 values of 5.0 ± 1.91 µM and 3.93 ± 0.73 µM, respectively. nih.gov

The table below presents the kinase inhibitory activity of selected derivatives.

| Derivative | Kinase Target | IC50 (µM) | Reference |

| Pyridine-urea derivative 8b | VEGFR-2 | 5.0 ± 1.91 | nih.gov |

| Pyridine-urea derivative 8e | VEGFR-2 | 3.93 ± 0.73 | nih.gov |

Bacterial Enzyme Inhibition (e.g., FabK, Phosphopantetheinyl Transferase)

While the primary focus has been on anticancer activity, some urea derivatives have been explored for their potential to inhibit bacterial enzymes. Phenyl phosphorodiamidates, which share structural similarities with urea derivatives, have been shown to be slow-binding inhibitors of Helicobacter pylori urease. nih.gov Urease is a crucial enzyme for the survival of this bacterium in the acidic environment of the stomach.

Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)

Certain urea derivatives have demonstrated inhibitory activity against glycosidases, enzymes that break down carbohydrates. A study on (E)-1-phenyl-3-(4-styrylphenyl)urea derivatives revealed them to be potent competitive α-glucosidase inhibitors. nih.govresearchgate.net The most potent compound in this series had an IC50 value of 8.4 μM. nih.gov This suggests a potential application for these compounds in managing conditions like type 2 diabetes, where inhibiting glucose absorption is beneficial.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a promising therapeutic target for type 2 diabetes and obesity, as it plays a crucial role in the negative regulation of insulin (B600854) signaling. nih.govjuniperpublishers.com The inhibition of PTP1B can enhance insulin sensitivity, making its inhibitors a subject of intensive research. nih.govjuniperpublishers.com Within this context, urea derivatives have emerged as a class of potential PTP1B inhibitors. nih.govresearchgate.net

Research into various substituted urea compounds has provided insights into the structure-activity relationships (SAR) governing their PTP1B inhibitory potential. For instance, studies on substituted 1,3-benzyl urea derivatives have demonstrated that specific substitutions on the aromatic rings are critical for potent inhibitory activity. researchgate.net The urea moiety itself is considered important for binding, potentially forming hydrogen bonds with key residues like Gln262 in the enzyme's active site. researchgate.net While direct inhibitory data for this compound on PTP1B is not extensively documented in the reviewed literature, the general activity of the urea scaffold suggests that this compound could be a candidate for PTP1B inhibition. The presence of both a phenyl and a pyridine (B92270) ring allows for various substitutions that could be optimized to enhance binding affinity and selectivity for the PTP1B enzyme.

A series of 1H-2,3-dihydroperimidine derivatives, which are structurally distinct but also contain cyclic moieties, have been evaluated as PTP1B inhibitors, with some compounds showing IC50 values in the micromolar range. nih.gov This further underscores the potential of diverse chemical scaffolds in targeting PTP1B.

Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory properties. nih.govnih.gov By inhibiting sEH, the levels of beneficial EETs are increased, making sEH inhibitors attractive for the treatment of hypertension, inflammation, and pain. nih.govnih.gov 1,3-Disubstituted ureas are recognized as a potent class of sEH inhibitors. nih.govnih.gov

The development of sEH inhibitors has seen a progression from early symmetrical ureas to more complex, asymmetric designs aimed at improving properties like solubility and metabolic stability. nih.gov While early adamantyl-containing ureas were potent, they suffered from rapid metabolism. researchgate.netmedchemexpress.cn This led to the exploration of derivatives where the adamantyl group is replaced by substituted phenyl rings, which have shown improved pharmacokinetic profiles. researchgate.netmedchemexpress.cn The urea functional group is a key pharmacophore, participating in crucial hydrogen bond interactions within the catalytic site of sEH. mdpi.com

Although specific data on this compound as an sEH inhibitor is not detailed, the general structural motif falls within the class of diarylureas that have been investigated for this target. The potency of these inhibitors is often influenced by the nature of the substituents on the aryl rings. For example, novel benzyl (B1604629) phenyl urea derivatives incorporating a pyridazinone ring have demonstrated remarkable potency, with IC50 values in the nanomolar range. nih.gov

Table 1: Examples of 1,3-Disubstituted Urea Derivatives as sEH Inhibitors

| Compound | Structure | sEH IC50 (nM) | Reference |

| FP9 | Benzyl phenyl urea with a pyridazinone ring | 0.2 | nih.gov |

| TPPU | 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea | Potent inhibitor | researchgate.net |

| t-AUCB | trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid | Potent inhibitor | researchgate.net |

Receptor Modulation and Ligand Binding Studies

Orexin (B13118510) Receptor Antagonism (OX1, OX2)

Orexin receptors, including OX1 and OX2, are involved in regulating sleep-wake cycles, and their antagonists are investigated for the treatment of sleep disorders. google.com Phenyl urea and phenyl thiourea (B124793) derivatives have been identified as non-peptide antagonists of human orexin receptors, particularly the orexin-1 receptor. google.com The general structure of this compound fits within this class of compounds, suggesting its potential to interact with orexin receptors. The specific nature of the aryl groups and their substituents would be critical in determining the affinity and selectivity for OX1 versus OX2 receptors.

Neuropeptide Y5 (NPY5) Receptor Antagonism

The neuropeptide Y5 (NPY5) receptor is a target for the development of anti-obesity drugs due to its role in regulating food intake. nih.govnih.gov Research has shown that trisubstituted phenyl urea derivatives can act as potent NPY5 receptor antagonists. nih.gov Optimization of a lead compound, 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, led to analogues with IC50 values below 0.1 nM. nih.gov Furthermore, aryl urea derivatives of spiropiperidines have also been successfully developed as orally active NPY5 receptor antagonists. nih.govresearchgate.net These findings indicate that the urea scaffold is a viable starting point for designing NPY5 antagonists. The antagonistic activity is confirmed through functional assays that measure the inhibition of forskolin-induced cyclic AMP accumulation in cells expressing the human NPY5 receptor. nih.gov

Cannabinoid 1 Receptor Modulation

The cannabinoid 1 (CB1) receptor is a G protein-coupled receptor abundantly expressed in the brain, playing a role in various physiological processes. nih.gov Diarylurea derivatives have been identified as allosteric modulators of the CB1 receptor. nih.govnih.govrti.org Allosteric modulators offer potential advantages over orthosteric ligands, such as a lower risk of overdose due to a "ceiling" effect. nih.gov

A key example is PSNCBAM-1 (1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea), a diarylurea that acts as a negative allosteric modulator. nih.gov Structure-activity relationship studies on this scaffold have revealed the importance of specific substitutions for activity. For instance, replacing the central phenyl ring with a thiophene (B33073) ring has led to compounds with improved or comparable potencies in various in vitro assays. nih.govrti.org The urea's NH group appears to be crucial for the modulatory effect on the binding of orthosteric agonists. semanticscholar.org

Table 2: In Vitro Potency of Diarylurea-based CB1 Allosteric Modulators

| Compound | Modification from PSNCBAM-1 | IC50 (nM) in Calcium Mobilization Assay | Reference |

| PSNCBAM-1 (2) | - | 33 | nih.gov |

| Compound 6 | Pyrrolidinylpyridine ring replaced with a phenyl ring | 1270 | nih.gov |

| Compound 11 | Central phenyl ring replaced with a thiophene ring | Improved or comparable to PSNCBAM-1 | nih.govrti.org |

CXCR2 Antagonism

The chemokine receptor CXCR2 is implicated in inflammatory responses, making its antagonists valuable for treating inflammatory diseases. nih.govnih.gov Diarylureas have been disclosed as selective CXCR2 antagonists or dual CXCR1/CXCR2 antagonists. nih.gov For example, SB225002 is a diarylurea that acts as a selective CXCR2 antagonist. nih.gov The central urea motif is a key feature, although it has been replaced by bioisosteres in some later-generation antagonists. nih.gov The antagonistic activity of these compounds is often evaluated by their ability to inhibit chemokine-induced signaling events, such as calcium mobilization or [35S]GTPγS binding. nih.govnih.gov The discovery of a novel 1-cyclopentenyl-3-phenylurea series as potent and CNS-penetrant CXCR2 antagonists further highlights the versatility of the urea scaffold in targeting this receptor. nih.gov

Antimicrobial and Antiviral Properties

The threat of infectious diseases, driven by the emergence of drug-resistant pathogens, necessitates the continuous search for novel antimicrobial and antiviral agents. Derivatives of 1,3-disubstituted ureas containing phenyl and pyridinyl functionalities have been a subject of interest in this area.

Research into urea derivatives has revealed their potential as effective antibacterial agents. For instance, a series of N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylureas has been synthesized and evaluated for their antibacterial properties. nih.gov While not a direct analogue, the study of phenylimidazole-based ureas has shown promise against Clostridioides difficile. Specifically, compounds such as 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-((3-(trifluoromethyl)pyridin-2-yl)thio)thiazol-2-yl)urea demonstrated significant inhibitory activity against the C. difficile enoyl-acyl carrier protein reductase (FabK), with a half-maximal inhibitory concentration (IC50) of 0.24 μM and a minimum inhibitory concentration (MIC) of 1.56 μg/mL against the bacterium. nih.gov This highlights the potential of the urea core in combination with substituted phenyl and pyridinyl-like moieties for targeting this challenging pathogen.

Furthermore, the fight against tuberculosis has also seen contributions from urea-based compounds. Although direct data for this compound is limited, related structures have shown antimycobacterial effects. researchgate.net For example, pyrazolo[1,5-a]pyrimidines, which can be considered bioisosteres of the urea backbone, bearing phenyl and pyridin-2-ylmethylamine groups have been investigated as inhibitors of Mycobacterium tuberculosis. nih.gov These findings suggest that the general structural features of a phenyl group and a nitrogen-containing heterocycle linked by a flexible chain are conducive to anti-tuberculosis activity.

| Compound Derivative | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-((3-(trifluoromethyl)pyridin-2-yl)thio)thiazol-2-yl)urea | Clostridioides difficile (FabK) | IC50 | 0.24 μM | nih.gov |

| 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-((3-(trifluoromethyl)pyridin-2-yl)thio)thiazol-2-yl)urea | Clostridioides difficile | MIC | 1.56 μg/mL | nih.gov |

The antiviral potential of compounds incorporating the phenyl and pyridinyl urea scaffold has been explored, particularly against the Hepatitis B Virus (HBV). While direct studies on this compound are not extensively documented, research on structurally related compounds provides valuable insights. For instance, various N-substituted pyrimidine (B1678525) acyclic nucleoside analogues have been synthesized and tested for their anti-HBV activity. nih.gov These studies underscore the importance of the heterocyclic component in antiviral drug design. Furthermore, other investigations into hetaryl derivatives have identified compounds with significant HBV replication inhibition and low cytotoxicity. nih.gov These findings suggest that the pyridinyl moiety within the this compound structure could contribute to potential antiviral effects, warranting further investigation in this area.

Anti-inflammatory Potential

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a key focus of pharmaceutical research. Urea derivatives have demonstrated promising anti-inflammatory properties. For instance, a series of N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylureas was synthesized and screened for anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.gov Among the tested compounds, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl)-N'-phenylurea and N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl)-N'-(4-bromophenyl)urea were identified as being particularly potent. nih.gov

In a separate study, 1,3-bis(p-hydroxyphenyl)urea was shown to suppress inflammation in a carrageenan-induced rat paw edema model. f1000research.com The anti-inflammatory effect was comparable to that of the standard drug, diclofenac (B195802) sodium. f1000research.com Additionally, research on 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols has revealed potent topical anti-inflammatory activity in murine models of skin inflammation. nih.gov These findings collectively suggest that the combination of phenyl and pyridinyl-like rings within a urea or a related structural framework can lead to significant anti-inflammatory effects.

| Compound/Derivative | Model | Effect | Reference |

|---|---|---|---|

| N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl)-N'-phenylurea | Carrageenan-induced rat paw edema | Potent anti-inflammatory activity | nih.gov |

| N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl)-N'-(4-bromophenyl)urea | Carrageenan-induced rat paw edema | Potent anti-inflammatory activity | nih.gov |

| 1,3-bis(p-hydroxyphenyl)urea | Carrageenan-induced rat paw edema | Suppressed inflammation, comparable to diclofenac | f1000research.com |

Antimalarial and Antitrypanosomal Activities

Parasitic diseases like malaria and trypanosomiasis continue to pose a significant global health burden. The search for new, effective treatments is ongoing, and urea derivatives have emerged as a promising class of compounds. Research into N-alkyl amine, carboxamide, sulfonamide, and urea derivatives of a dispiro-1,2,4-trioxolane piperidine (B6355638) has identified potent antimalarial peroxides with IC50 values in the low nanomolar range. nih.gov

In the context of antitrypanosomal activity, several studies have highlighted the potential of urea-based compounds. A series of urea-bond-containing Michael acceptors were shown to be potent inhibitors of rhodesain, a cysteine protease of Trypanosoma brucei rhodesiense, with some compounds exhibiting single-digit micromolar activity against the parasite. unime.it Furthermore, investigations into N-pyrazolyl- and N-triazolyl-ureas have identified compounds with low micromolar antitrypanosomal activity. nih.gov For instance, the pyridin-3-yl-substituted pyrazoles 12b and 14a displayed IC50 values of 4.7 μM and 2.1 μM, respectively, against Trypanosoma cruzi. nih.gov Although these are not direct analogues of this compound, the presence of a urea or similar linker and a pyridinyl moiety in these active compounds suggests that this structural combination is favorable for antiparasitic activity.

| Compound/Derivative Class | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Dispiro-1,2,4-trioxolane piperidine urea derivatives | Plasmodium falciparum | IC50 | 0.20 - 7.0 ng/mL | nih.gov |

| Pyridin-3-yl-substituted pyrazole (B372694) (12b) | Trypanosoma cruzi | IC50 | 4.7 μM | nih.gov |

| Pyridin-3-yl-substituted pyrazole (14a) | Trypanosoma cruzi | IC50 | 2.1 μM | nih.gov |

Structure Activity Relationship Sar Investigations

Elucidation of Key Pharmacophoric Elements within the Phenyl-Pyridine-Urea Scaffold

The phenyl-pyridine-urea scaffold is characterized by several key features that are essential for its biological activity. These pharmacophoric elements include a heterocyclic aromatic ring, a hydrogen bond donor/acceptor pair (the urea (B33335) moiety), and a terminal aromatic ring that allows for various substitutions. nih.gov The urea or amide linker plays a critical role in the molecule's ability to interact with its biological targets. nih.gov The pyridine (B92270) ring, a common heterocycle in FDA-approved drugs, enhances the scaffold's aqueous solubility and metabolic stability due to the presence of a nitrogen atom. nih.gov The ability of the urea group to form hydrogen bonds is a crucial factor in the binding of these compounds to their target proteins. nih.gov

Impact of Substituent Modifications on Biological Activities

Modifications to the terminal phenyl ring of the 1-Phenyl-3-(pyridin-2-ylmethyl)urea scaffold have a profound impact on the compound's biological activity. The nature and position of these substituents influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

Research has shown that the addition of electron-withdrawing groups, such as halogens (chloro, fluoro, bromo), to the phenyl ring can increase the efficacy of these compounds. nih.gov For example, in a study of substituted 1-phenyl-3-(pyridin-2-yl)urea derivatives as negative allosteric modulators of the mGlu5 receptor, specific substitutions on the phenyl ring were key to their potency. nih.gov

Conversely, the introduction of bulky groups or certain electron-donating groups can sometimes lead to a decrease in activity. nih.gov However, this is not a universal rule, and the optimal substitution pattern is often target-dependent. For instance, in a series of pyrazolyl-urea derivatives, a p-trifluoromethylphenyl group on the urea moiety was found to be a key feature for potent inhibition of soluble epoxide hydrolase. mdpi.com

The following table summarizes the effects of various phenyl ring substitutions on the biological activity of phenyl-pyridine-urea analogs based on different studies:

| Study Focus | Substituent | Effect on Activity | Reference |

| Antiproliferative Activity | Halogen atoms or bulky groups | Lowered antiproliferative activity | nih.gov |

| mGlu5 NAMs | Various substitutions | Potency modulation | nih.gov |

| sEH/COX Inhibition | p-(trifluoromethyl)phenyl | Potent sEH inhibition | mdpi.com |

| Anticancer Agents | Substituents with different π and σ values | Significant increase in anticancer activity | researchgate.net |

Studies on pyridine derivatives have shown that the presence and position of groups like -OMe, -OH, and -NH2 can enhance antiproliferative activity. nih.gov The nitrogen atom in the pyridine ring can also modulate the molecule's lipophilicity and improve its aqueous solubility and metabolic stability. nih.gov

In the context of nicotinic receptor agonists, substitutions on the 2'-pyridine ring of epibatidine (B1211577) analogs led to varied affinities and efficacies. nih.gov For instance, a bromo analog showed greater affinity for β2- than β4-containing receptors, while a fluoro analog displayed even higher selectivity for β2-containing receptors. nih.gov This demonstrates the nuanced effects of pyridine ring substitutions on receptor subtype selectivity.

The position of the nitrogen atom itself is also a key determinant of activity. The weak basicity conferred by the pyridine nitrogen can be advantageous for pharmacological properties. nih.gov Shifting the nitrogen's position within the heterocyclic ring can lead to significant changes in biological effects, as seen in studies of pyrrolo[2,3-b]pyridine derivatives. nih.gov

The table below illustrates the impact of pyridine ring modifications from various research findings:

| Study Focus | Modification | Effect on Activity | Reference |

| Antiproliferative Activity | -OMe, -OH, -C=O, -NH2 groups | Enhanced antiproliferative activity | nih.gov |

| nAChR Agonists | Bromo, Fluoro substitutions | Altered receptor affinity and selectivity | nih.gov |

| General Biological Activity | Nitrogen atom position | Modulated lipophilicity, solubility, and stability | nih.gov |

| Anti-inflammatory Activity | Methoxy groups on phenyl ring attached to pyridine | Enhanced anti-inflammatory activity | nih.gov |

The linker connecting the phenyl and pyridine moieties, typically a urea group, is a crucial determinant of the compound's three-dimensional structure and its ability to interact with biological targets. Variations in this linker, such as replacing the urea with a thiourea (B124793), an amide, or other functionalities, can significantly impact biological activity.

The urea and amide moieties are particularly important as they can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protein targets. nih.gov The length and flexibility of the linker are also critical. For instance, in a series of pyrazolyl-urea derivatives, increasing the length of the linker between the 1,5-diarylpyrazole and urea groups was found to avoid steric hindrance and improve inhibitory activity. mdpi.com

The nature of the atoms within the linker is also significant. The replacement of the oxygen atom in the urea group with a sulfur atom to form a thiourea can alter the electronic properties and hydrogen bonding capabilities of the linker, leading to different biological activities. While direct comparisons for the this compound scaffold are not extensively detailed in the provided context, the principle that linker chemistry is a key modulator of activity is well-established in medicinal chemistry. nih.govnih.govacs.org

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional conformation of a molecule is paramount to its biological function, as it dictates how the molecule fits into the binding site of its target protein. For phenyl-urea derivatives, conformational analysis reveals the preferred spatial arrangement of the phenyl and urea groups, which in turn influences their biological efficacy.

Computational studies using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have been employed to understand the rotational barriers and stable conformations of phenylurea and its analogs. nih.gov These studies have shown that phenylurea prefers a trans isomer in a syn geometry as its lowest energy form. nih.gov The rotation around the C(sp2)-N bond in phenylurea is slightly more hindered than in unsubstituted urea. nih.gov

Physicochemical Property Descriptors in SAR Analysis (e.g., lipophilicity, polar surface area)

Physicochemical properties play a pivotal role in determining the drug-like characteristics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. In the context of SAR analysis for this compound and its analogs, descriptors such as lipophilicity and polar surface area (PSA) are of great importance.

Lipophilicity, often expressed as logP, influences a compound's ability to cross cell membranes. For compounds targeting the central nervous system (CNS), optimal lipophilicity is crucial for blood-brain barrier permeation. mdpi.com For instance, the superior activity of a particular urea derivative was attributed to its higher lipophilicity, which was related to a lower polar surface area. mdpi.com

Polar surface area (PSA) is a measure of the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a good predictor of drug transport properties, such as intestinal absorption and brain penetration. A lower PSA is generally associated with better membrane permeability.

The interplay between these physicochemical properties and biological activity is a key focus of SAR studies. For example, in a study of pyridine derivatives, it was observed that the size and polarity of the compounds significantly impacted their IC50 values. nih.gov Modifications that decreased polarity, such as the introduction of methyl groups, led to lower IC50 values, while increasing polarity had the opposite effect. nih.gov This highlights the delicate balance of physicochemical properties required for optimal biological efficacy.

The following table summarizes the importance of key physicochemical descriptors in the SAR of phenyl-pyridine-urea analogs:

| Physicochemical Descriptor | Importance in SAR | Example from Research | Reference |

| Lipophilicity (logP) | Membrane permeability, blood-brain barrier penetration | Higher lipophilicity correlated with better CNS activity | mdpi.com |

| Polar Surface Area (PSA) | Drug transport, membrane permeability | Lower PSA associated with better activity in some cases | mdpi.com |

| Molecular Size and Polarity | Biological activity (IC50 values) | Decreased polarity led to lower IC50 values in antiproliferative studies | nih.gov |

Mechanistic Investigations of Biological Action

Cellular Mechanism Studies in Cancer Biology

While direct studies on 1-Phenyl-3-(pyridin-2-ylmethyl)urea are limited, research on analogous phenyl-urea compounds provides a framework for its potential anticancer activities. These studies suggest that the biological effects could be mediated through the induction of programmed cell death, interference with the cell division cycle, and modulation of critical intracellular signaling cascades.

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Research on structurally similar 1,3-diphenylurea (B7728601) derivatives has shown a significant capacity to trigger apoptosis in cancer cells. For instance, a novel 1,3-diphenylurea appended aryl pyridine (B92270) derivative demonstrated a remarkable ability to induce apoptosis in MCF-7 breast cancer cells. nih.gov Flow cytometry analysis revealed that this compound led to a substantial increase in both early and late-stage apoptotic cells. nih.gov Specifically, treatment with the compound resulted in a total apoptosis rate of 33.19%, an 87.34-fold increase compared to untreated control cells. nih.gov This effect is often mediated through the activation of caspases, key enzymes in the apoptotic cascade. In renal medullary cells, high concentrations of urea (B33335) have been shown to induce apoptosis, as evidenced by characteristic morphological changes and the activation of caspase-3. nih.gov

Cell Cycle Arrest Mechanisms (e.g., G0/G1 Phase)

The regulation of the cell cycle is a critical process that, when dysregulated, can lead to uncontrolled cell proliferation, a defining feature of cancer. Certain urea derivatives have been shown to interfere with this process, causing cell cycle arrest. While direct evidence for this compound is not available, studies on other urea-containing compounds, such as hydroxyurea (B1673989), demonstrate the potential for this class of molecules to halt cell cycle progression. Hydroxyurea has been observed to cause cell cycle arrest at the G1/S interface in yeast cells. biorxiv.org Furthermore, in renal medullary cells, elevated levels of urea can lead to a delay in the G2/M and G1 phases of the cell cycle. nih.gov In DU145 prostate cancer cells, methylseleninic acid, a selenium compound, induces G1 cell cycle arrest through the persistent, p53-independent upregulation of the cyclin-dependent kinase inhibitor p21Cip1. elsevierpure.com This upregulation leads to increased binding of p21Cip1 to CDK2 and CDK6, thereby halting the cell cycle. elsevierpure.com

| Compound/Condition | Cell Line | Effect on Cell Cycle | Key Mediators |

| Hydroxyurea | Yeast | Arrest at G1/S interface | - |

| High Urea Concentration | mIMCD3 (renal medullary) | Delay in G2/M and G1 phases | - |

| Methylseleninic acid | DU145 (prostate cancer) | G1 arrest | p21Cip1, CDK2, CDK6 |

Modulation of Intracellular Signaling Pathways (e.g., RAS/RAF Axis)

The RAS/RAF/MAPK signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival; its aberrant activation is a common driver of cancer. nih.gov While direct modulation of the RAS/RAF axis by this compound has not been explicitly demonstrated, structurally related diaryl urea compounds are known to target components of this pathway. For example, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed as potential inhibitors of BRAF, a key kinase in the RAS/RAF pathway. nih.gov Additionally, other phenyl-urea derivatives have been shown to exert their anticancer effects by targeting the PI3K/AKT signaling pathway, which often cross-talks with the RAS/RAF cascade. nih.gov One such derivative demonstrated a potent ability to reduce the phosphorylation of key proteins in the PI3K/Akt pathway in chronic myeloid leukemia cells. nih.gov

Reactive Oxygen Species (ROS) Modulation

Reactive oxygen species are highly reactive molecules that can cause significant damage to cellular components, leading to cell death. Some anticancer therapies leverage this by inducing high levels of ROS in cancer cells. Studies on the related compound hydroxyurea have shown a direct link between its administration and the production of ROS in both yeast and human cells. nih.gov This increase in ROS can inhibit the activity of replicative polymerases, likely through the oxidation of their iron-sulfur clusters, leading to replication stress and cell cycle arrest. biorxiv.orgnih.gov Furthermore, PARP-1 inhibitors have been found to confer cytotoxicity through the generation of ROS, particularly in cancer cells with mutated TP53. nih.gov The ROS in this context were found to originate from the mitochondria and were essential for the radiosensitizing effects of the inhibitor. nih.gov

Molecular Mechanism of Enzyme and Receptor Interactions

The biological activity of a compound is fundamentally determined by its interactions with specific proteins, such as enzymes and receptors. Molecular modeling and experimental studies on analogues of this compound have provided insights into its potential binding modes and key molecular interactions.

Binding Site Analysis and Key Residue Interactions (e.g., hydrogen bonding, hydrophobic interactions)

Molecular docking studies of structurally similar compounds have revealed potential binding interactions within the active sites of key enzymes. For instance, in a study of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as potential BRAF inhibitors, computational modeling suggested that the urea moiety plays a crucial role in binding. It is proposed that the NH group and the oxygen atom of the urea structure, along with the nitrogen atom of the pyridine ring, can form hydrogen bonds with amino acid residues within the BRAF protein. nih.gov Specifically, the NH group of the urea can act as a hydrogen bond donor, interacting with residues like GLU501, while the pyridine nitrogen can form a hydrogen bond with residues such as THR529. nih.gov

In a different context, substituted 1-phenyl-3-(pyridin-2-yl)urea derivatives have been identified as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.govnih.gov These receptors are involved in modulating neural circuitry. nih.gov The interaction with mGlu5 is a testament to the ability of this chemical scaffold to bind to specific receptor sites and modulate their activity.

The urea functional group itself is known to engage in significant hydrophobic interactions. Molecular dynamics simulations have shown that urea can weaken the hydrophobic interactions between nonpolar groups, a mechanism that contributes to its protein-denaturing properties at high concentrations. biorxiv.org This is achieved through urea's direct, preferential binding to the nonpolar regions of the protein, driven by favorable dispersion interactions. biorxiv.org

| Interacting Protein | Key Interacting Residues (Predicted) | Type of Interaction |

| BRAF | GLU501, THR529 | Hydrogen Bonding |

| mGlu5 | Allosteric site | Allosteric Modulation |

Computational and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand and predict the binding of small molecule ligands to macromolecular targets, such as proteins.

Molecular docking simulations have been instrumental in predicting the binding orientation and affinity of compounds structurally related to 1-Phenyl-3-(pyridin-2-ylmethyl)urea. For instance, in studies of novel pyridin-2-yl urea (B33335) inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1), molecular docking was employed to predict two possible binding modes of these inhibitors within the kinase's active site. nih.govmdpi.com These predictions are crucial for understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, in a study on phenyl-urea-based inhibitors of Penicillin-Binding Protein 4 (PBP4), in silico docking was leveraged to guide the synthesis of analogs with enhanced binding affinity.

While specific docking studies on this compound are not extensively documented in publicly available literature, the general principles observed for similar phenyl-urea and pyridin-2-yl urea derivatives can be extrapolated. It is anticipated that the urea moiety would act as a key hydrogen bond donor and acceptor, while the phenyl and pyridin-2-ylmethyl groups would engage in hydrophobic and pi-stacking interactions within a target's binding pocket. A study on more complex molecules incorporating the pyridin-2-ylmethyl and phenyl-urea fragments has also utilized docking to understand binding modes. researchgate.net

The predicted binding affinity, often expressed as a docking score, provides a relative estimate of the strength of the ligand-target interaction. This information is valuable for prioritizing compounds for synthesis and biological testing.

Structure-based virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules for those that are most likely to bind to a drug target, typically a protein or enzyme with a known three-dimensional structure. While there are no specific reports detailing the identification of this compound as a hit from a structure-based virtual screening campaign, this methodology is highly relevant for this class of compounds.

The general approach involves docking a large number of compounds into the binding site of a target protein and ranking them based on their predicted binding affinity or other scoring functions. This allows for the efficient identification of a smaller, more manageable set of compounds for experimental validation. For example, high-throughput screening, a related experimental technique, led to the discovery of 1-phenyl-3-(1-phenylethyl)urea derivatives as complement inhibitors. nih.gov Furthermore, virtual screening has been successfully applied to identify novel pyridine (B92270) derivatives as potential inhibitors of DNA gyrase. researchgate.net Given the interest in pyridin-2-yl urea derivatives as kinase inhibitors, it is plausible that this compound or its analogs could be identified as hits in virtual screening campaigns targeting various kinases. nih.govmdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

The molecular electrostatic potential (MEP) map is another important output of DFT calculations. It illustrates the charge distribution within the molecule and helps in identifying the regions that are prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atom of the urea group and the nitrogen atom of the pyridine ring, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the urea's NH groups would exhibit positive potential, making them sites for nucleophilic interaction.

Fukui indices are used in computational chemistry to predict the local reactivity of different sites within a molecule. These indices are derived from the change in electron density at a particular point in the molecule when the total number of electrons is changed. Specifically, the Fukui function helps in identifying the most probable sites for electrophilic and nucleophilic attack.

Although no specific studies have reported the Fukui indices for this compound, the methodology has been applied to other phenyl-urea derivatives. For instance, in a study of phenyl-urea derivatives as corrosion inhibitors, Fukui functions and local softness indices were calculated to identify the sites for nucleophilic and electrophilic attacks. Such an analysis for this compound would provide a more quantitative prediction of its reactive sites compared to the qualitative MEP analysis.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

MD simulations can provide detailed information about the conformational changes and flexibility of this compound and its interactions with a biological target over time. While a dedicated MD simulation study on the unbound state of this specific compound is not available, MD simulations have been employed to study related systems.

For example, in the investigation of novel pyridin-2-yl urea inhibitors of ASK1 kinase, molecular dynamics simulations were performed to calculate the absolute binding free energy. nih.govmdpi.com This approach provides a more accurate estimation of binding affinity compared to docking scores alone, as it accounts for the dynamic nature of the ligand-protein interactions and the role of solvent. MD simulations have also been used to analyze the binding of small-molecule kinase inhibitors to their targets, providing insights into the stability of the complex and the key interactions that are maintained throughout the simulation. nih.gov A hypothetical MD simulation of this compound in a relevant biological environment could reveal its conformational landscape, the stability of its different conformers, and the dynamics of its interactions with surrounding water molecules and ions, which are all crucial for its biological activity.

Alternative Research Applications of Pyridine Urea Derivatives

Corrosion Inhibition in Material Science

Pyridine (B92270) and urea (B33335) derivatives have been identified as effective and environmentally friendly corrosion inhibitors, particularly for protecting carbon steel in acidic environments commonly found in industrial processes like oilfield downhole treatments. qu.edu.qaresearchgate.net The efficacy of these compounds stems from their molecular structure, which includes heteroatoms (nitrogen and oxygen) with lone pairs of electrons and aromatic π-electrons. sciensage.infoui.ac.id These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates corrosion. ui.ac.id

Adsorption Mechanisms on Metal Surfaces

The primary mechanism by which pyridine-urea derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective film. This adsorption can occur through a combination of physical (physisorption) and chemical (chemisorption) interactions. ui.ac.id

Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules in the acidic solution.

Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the inhibitor molecule and the metal. The nitrogen and oxygen atoms in the pyridine and urea moieties, with their lone pair electrons, can coordinate with the vacant d-orbitals of iron atoms on the steel surface. sciensage.info Additionally, the π-electrons of the pyridine and phenyl rings can interact with the metal surface. sciensage.infoui.ac.id

Studies on various pyridine-urea derivatives have shown that their adsorption often fits the Langmuir adsorption isotherm model. qu.edu.qaui.ac.id This model assumes the formation of a monolayer of the inhibitor on the metal surface. The strength and nature of this adsorption are critical to the inhibitor's performance, with chemisorption generally leading to higher and more durable protection, especially at elevated temperatures. qu.edu.qaresearchgate.net The formation of a metal-inhibitor complex through coordinate bonds (e.g., Fe–N) is a key aspect of the chemisorption process. qu.edu.qa

Electrochemical and Surface Analysis Techniques

To investigate the effectiveness and mechanism of pyridine-urea corrosion inhibitors, researchers employ a suite of electrochemical and surface analysis techniques.

Potentiodynamic Polarization: This technique helps determine the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Studies show that pyridine-urea derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. sciensage.infopeacta.org This is achieved by the adsorbed inhibitor molecules blocking the active sites on the metal surface, thus hindering both processes. sciensage.info

Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the properties of the inhibitor film and the corrosion process at the metal-solution interface. In the presence of effective pyridine-urea inhibitors, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) are typically observed. ui.ac.idmdpi.com The increase in Rct indicates a slowing of the corrosion rate, while the decrease in Cdl suggests the formation of an adsorbed protective layer on the surface. ui.ac.id

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to confirm the elemental composition of the protective film formed on the metal. For pyridine-urea derivatives, XPS analysis can confirm the presence of nitrogen and oxygen on the steel surface after immersion in the inhibited solution. Furthermore, it can provide direct evidence of chemisorption by detecting the formation of bonds like Fe–N, which confirms the coordination between the inhibitor and the metal surface. qu.edu.qa

The table below summarizes typical findings from these analytical techniques for pyridine-urea derivatives.

| Technique | Observation | Interpretation |

| Potentiodynamic Polarization | Reduction in corrosion current density (icorr) | Inhibition of corrosion |

| Shift in corrosion potential (Ecorr) | Mixed-type inhibition (anodic and cathodic) sciensage.infopeacta.org | |

| EIS | Increase in charge transfer resistance (Rct) | Slower corrosion rate ui.ac.idmdpi.com |

| Decrease in double-layer capacitance (Cdl) | Adsorption of inhibitor, forming a protective film | |

| XPS | Detection of N 1s and O 1s peaks on metal surface | Adsorption of the inhibitor molecule |

| Detection of Fe-N bond signals | Evidence of chemisorption qu.edu.qa |

Influence of Substituent Effects on Inhibition Efficiency

The efficiency of pyridine-urea derivatives as corrosion inhibitors is significantly influenced by the nature and position of substituent groups on their aromatic rings. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a crucial role. researchgate.net

Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the molecule, particularly on the heteroatoms that act as adsorption centers. researchgate.net This enhanced electron density strengthens the donor-acceptor interaction between the inhibitor and the metal surface, leading to stronger adsorption and consequently, higher inhibition efficiency. researchgate.net Conversely, electron-withdrawing groups can decrease the electron density at the adsorption sites, potentially leading to lower inhibition efficiency. researchgate.net

Supramolecular Chemistry and Anion Recognition

The urea functional group is a powerful and versatile motif in supramolecular chemistry due to its ability to act as a double hydrogen-bond donor through its two polarized N-H groups. researchgate.netrsc.org When incorporated into a pyridine-containing structure like 1-Phenyl-3-(pyridin-2-ylmethyl)urea, the resulting molecule can engage in complex recognition events, particularly with anions and ion pairs. nih.gov

Cooperative Binding with Metal Ions

The structure of this compound contains distinct sites for binding different species. The pyridyl nitrogen atom is a Lewis basic site that can coordinate with metal ions, while the adjacent urea group is designed to bind anions via hydrogen bonding. nih.govwikipedia.org This arrangement allows the molecule to act as a heteroditopic receptor, capable of binding a metal cation and an anion simultaneously in close proximity, a process known as ion-pair recognition. nih.govacs.org

In such a system, the binding of a metal ion to the pyridine nitrogen can pre-organize the receptor and enhance its affinity for a counter-anion. The metal coordination can increase the acidity of the urea's N-H protons, making them stronger hydrogen-bond donors and thus improving the anion binding strength. dur.ac.uk This cooperative effect, where the binding of one guest (the cation) enhances the binding of another (the anion), is a key principle in designing sophisticated supramolecular receptors. nih.gov Silver(I) is a common metal ion used in studies with such ligands due to its flexible coordination geometry. nih.gov

Hydrogen-Bonding Interactions with Anions

The urea moiety is an excellent anion binding site because its two N-H groups are geometrically positioned to form two parallel hydrogen bonds to the oxygen atoms of oxoanions (like carboxylates or nitrates) or to chelate spherical anions (like halides). researchgate.netrsc.org The efficiency of this interaction depends on the acidity of the N-H protons, which is influenced by the electron-withdrawing nature of the adjacent carbonyl group and the electronic properties of the phenyl and pyridyl substituents. researchgate.net

In the case of this compound, the urea group can form a chelate-like structure with anions, stabilized by two hydrogen bonds. researchgate.netnih.gov The pyridine ring can also play a role in anion binding. An intramolecular hydrogen bond might form between one of the urea N-H protons and the pyridine nitrogen, which would need to be broken for the urea to bind an external anion. mdpi.com The strength and geometry of the hydrogen bonds with various anions can be studied using techniques like ¹H NMR spectroscopy, where the downfield shift of the urea N-H proton signals upon addition of an anion indicates the formation of hydrogen bonds. nih.govacs.org

Future Perspectives and Research Directions

Rational Design and Synthesis of Next-Generation Analogues

The continued development of analogues of 1-phenyl-3-(pyridin-2-ylmethyl)urea is a cornerstone of future research, aiming to enhance potency, selectivity, and pharmacokinetic properties. Rational design strategies, guided by an ever-deepening understanding of structure-activity relationships (SAR), will be paramount.

Systematic modification of the core structure has been a fruitful approach. For instance, the synthesis and evaluation of new series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives have identified compounds with potent antiproliferative activity against various cancer cell lines. nih.govnih.gov One of the most active compounds identified in this series was 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (compound 7i), which demonstrated significant potency against A549, HCT-116, and PC-3 cancer cells. nih.govnih.gov Further studies on this compound revealed it could induce apoptosis in A549 cells and cause cell cycle arrest at the G1 phase. nih.govnih.gov

Similarly, the creation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has yielded promising results. nih.gov In this series, 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (compound 7u) showed notable inhibitory activity against A549 and HCT-116 cancer cell lines, comparable to the established drug sorafenib. nih.gov

The exploration of different substitution patterns on both the phenyl and pyridine (B92270) rings is a key strategy. Research on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives has shown that the addition of a 4-hydroxymethylpiperidine moiety can lead to broad-spectrum antiproliferative activity. mdpi.comresearchgate.net Two compounds from this series, 5a and 5d, were found to be highly active, showing greater potency than paclitaxel (B517696) in 21 different cancer cell lines, particularly renal cancer and melanoma. mdpi.comresearchgate.net

Future efforts will likely focus on:

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve metabolic stability and other drug-like properties.

Conformational Constraint: Introducing rigid elements into the structure to lock the molecule into a bioactive conformation, potentially increasing affinity for its target.

Fragment-Based Growth: Using small molecular fragments known to bind to the target of interest and growing them into more complex molecules based on the this compound scaffold.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) | A549 (Lung Carcinoma) | 1.53 ± 0.46 | nih.govnih.gov |

| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) | HCT-116 (Colon Carcinoma) | 1.11 ± 0.34 | nih.govnih.gov |

| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) | PC-3 (Prostate Cancer) | 1.98 ± 1.27 | nih.govnih.gov |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) | A549 (Lung Carcinoma) | 2.39 ± 0.10 | nih.gov |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) | HCT-116 (Colon Carcinoma) | 3.90 ± 0.33 | nih.gov |

Development of Multi-Targeted Agents

The complexity of many diseases, particularly cancer, has spurred interest in developing multi-targeted agents that can modulate several signaling pathways simultaneously. nih.gov The this compound scaffold is well-suited for this approach due to its modular nature, which allows for the incorporation of different pharmacophores.

A molecular hybridization strategy is a key concept in the design of such agents. nih.govnih.gov This involves combining the structural features of different bioactive molecules to create a new hybrid compound with a unique pharmacological profile. For example, the diaryl urea (B33335) moiety, present in multi-target kinase inhibitors like sorafenib, can be combined with the pyridin-2-ylmethyl fragment, which is found in proton pump inhibitors that have shown some anticancer activity. nih.govnih.gov This approach has led to the design of N-aryl-N'-arylmethylurea scaffolds with promising antiproliferative activities. nih.gov

Future research in this area will likely involve:

Privileged Scaffold Hopping: Replacing parts of the this compound structure with other "privileged scaffolds" known to interact with a desired set of targets.

Linker Optimization: Systematically varying the length, flexibility, and chemical nature of the linker connecting the different pharmacophoric units to achieve the optimal spatial arrangement for interacting with multiple targets.

Systems Biology Approaches: Utilizing systems biology to identify key nodes in disease networks that can be targeted by a single multi-targeted agent, and then designing molecules based on the this compound scaffold to hit these nodes.

Exploration of Novel Therapeutic Indications

While much of the research on this compound derivatives has focused on their potential as anticancer agents, the versatility of this scaffold suggests that it could be effective in treating a much broader range of diseases. nih.govnih.govnih.govmdpi.comresearchgate.netnih.govontosight.ainih.govnih.gov The presence of the urea, phenyl, and pyridine moieties allows for interactions with a variety of biological targets. ontosight.aiontosight.ai

Promising new therapeutic areas for this class of compounds include:

Neurodegenerative and Psychiatric Disorders: Substituted 1-phenyl-3-(pyridin-2-yl)urea derivatives have been identified as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.gov This has led to the discovery of tool compounds that show activity in rat models of cocaine addiction, suggesting potential applications in treating substance use disorders and other CNS conditions. nih.gov

Infectious Diseases: Urea derivatives have been investigated for their activity against various pathogens. For example, adamantyl urea compounds have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov

Inflammatory and Autoimmune Diseases: A series of 1-phenyl-3-(1-phenylethyl)urea derivatives were identified as potent inhibitors of the complement system, which plays a key role in inflammation and autoimmune diseases. nih.govnih.gov High-throughput screening led to the discovery of a lead compound that was subsequently optimized to yield inhibitors with low nanomolar activity. nih.govnih.gov

Metabolic Disorders: Analogues of phenyl urea derivatives have been developed as neuropeptide Y5 (NPY5) receptor antagonists, a target for the treatment of obesity. acs.org

The exploration of these and other novel indications will require extensive screening of existing compound libraries and the design of new analogues specifically tailored to the targets involved in these diseases.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is revolutionizing drug discovery, and the future development of this compound analogues will greatly benefit from this integration. nih.govnih.gov

Advanced computational techniques are being used to:

Predict Binding Modes: Molecular docking simulations can predict how a molecule will bind to its target protein, providing insights that can guide the design of more potent and selective inhibitors. nih.govnih.govnih.govrsc.org

Calculate Binding Affinities: More sophisticated methods, such as absolute binding free energy (BFE) calculations based on molecular dynamics simulations, can provide a more accurate prediction of a compound's potency. nih.govnih.gov This can help to prioritize which compounds to synthesize and test, saving time and resources. nih.govnih.gov

Predict ADMET Properties: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, allowing for the early identification of potential liabilities.

These computational predictions can then be validated and refined through a variety of advanced experimental techniques, including:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds, which can be a starting point for identifying new lead molecules. nih.govnih.gov

Biophysical Assays: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed information about the binding kinetics and thermodynamics of a compound's interaction with its target.

Advanced Cell-Based Assays: Real-time live-cell imaging and high-content screening can provide a more detailed understanding of a compound's effects on cellular processes, such as apoptosis and cell cycle progression. nih.govnih.govnih.gov

By closely integrating these advanced computational and experimental methodologies, researchers can accelerate the discovery and development of the next generation of drugs based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for preparing 1-phenyl-3-(pyridin-2-ylmethyl)urea derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via a molecular hybridization strategy, combining diaryl urea and pyridin-2-ylmethyl pharmacophores. A representative method involves:

- Step 1 : Reacting a primary aromatic amine with bis(trichloromethyl) carbonate (BTC) in dichloromethane (DCM) with triethylamine (TEA) as a base to form an isocyanate intermediate.

- Step 2 : Coupling the isocyanate with a pyridin-2-ylmethyl-substituted aromatic amine intermediate.

- Optimization : Reaction time (~3 hours), solvent polarity (DCM), and purification via silica gel chromatography (e.g., CH₂Cl₂/MeOH = 60:1) are critical for yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- ¹H NMR : Identifies proton environments (e.g., urea NH signals at δ ~8.6–9.0 ppm, pyridyl protons at δ ~7.3–8.6 ppm).